Benzene, [(chlorofluoromethyl)thio]-
Description
Significance of Aryl Thioethers in Organic Synthesis
Aryl thioethers are exceptionally important structural units in the landscape of organic chemistry. nih.govmdpi.com They are not only key components in a variety of commercially available pharmaceuticals but also serve as versatile synthetic intermediates. mdpi.com The synthesis of these compounds has traditionally been achieved through methods such as the nucleophilic aromatic substitution of activated aryl halides with thiolates. thieme-connect.demdma.ch However, the scope of these classical reactions can be limited.
To address these limitations, significant advancements have been made in transition-metal-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org Catalytic systems based on palladium, copper, and nickel have expanded the horizons of C–S bond formation, allowing for the coupling of a wider range of aryl halides and thiols under milder conditions and with greater functional group tolerance. organic-chemistry.org More recent innovations include decarbonylative approaches and thiol-free methods using reagents like xanthates, which circumvent the use of odorous and easily oxidized thiols. nih.govmdpi.com
Unique Aspects of Fluorine and Chlorine Co-substitution in Alkyl Chains
The incorporation of halogen atoms into an alkyl chain attached to a thioether dramatically influences the molecule's properties. The co-substitution of both fluorine and chlorine on a single methyl carbon, as seen in the [(chlorofluoromethyl)thio] moiety, introduces a complex set of electronic effects.
Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect, which can significantly alter the acidity of nearby protons and the polarity of adjacent bonds. quora.comreddit.com The carbon-fluorine bond is also one of the strongest in organic chemistry, lending considerable stability to the molecule. wikipedia.org
Historical Research Trajectories for Halogenated Methyl Aryl Thioethers
The study of organosulfur compounds has a long history, but the specific focus on those containing halogenated methyl groups is a more modern development, driven by the unique properties conferred by halogenation. The historical trajectory began with the foundational synthesis of simple aryl thioethers. organic-chemistry.org Concurrently, the field of organofluorine chemistry began to emerge in the 19th century, establishing methods for introducing fluorine into organic molecules. wikipedia.org
For many years, the synthesis of aryl sulfides relied on classical methods that often required harsh conditions. The advent of transition metal catalysis in the latter half of the 20th century revolutionized C-S bond formation. mdpi.comorganic-chemistry.org The specific challenge of creating thioethers with mixed-halogenated methyl groups, such as the chlorofluoromethyl group, represents a convergence of these fields.
Research from the early 2000s highlights the complexities of these syntheses. For instance, studies on the reaction of trichlorofluoromethane (B166822) (CFCl3) with thiophenoxide showed that direct substitution to form the corresponding thioether was inefficient. nih.govacs.org This led to the development of alternative methods, such as reacting diaryl disulfides with CFCl3 in the presence of a reducing agent, to produce dichlorofluoromethyl thioethers in high yield. nih.govacs.org Subsequent chemical transformations could then be used to access compounds like monochlorofluoromethyl phenyl sulfone. nih.govacs.org This progression illustrates a research trajectory moving from simple substitutions to more sophisticated, multi-step strategies to build these highly functionalized molecules.
Data Tables
Due to the scarcity of published data for the specific compound Benzene (B151609), [(chlorofluoromethyl)thio]-, the following table provides physical property data for the closely related analogue, Benzene, [(chloromethyl)thio]- (also known as Chloromethyl phenyl sulfide).
Structure
2D Structure
3D Structure
Properties
CAS No. |
116109-54-7 |
|---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
[chloro(fluoro)methyl]sulfanylbenzene |
InChI |
InChI=1S/C7H6ClFS/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
FUNDMPQUJWDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chlorofluoromethyl Thio Benzene
Established Synthetic Routes to Substituted Alkyl Aryl Thioethers
Traditional methods for the formation of C-S bonds have been widely applied to a vast range of substrates. While direct examples for the synthesis of [(chlorofluoromethyl)thio]benzene are not extensively documented, the principles of these established routes can be extrapolated to devise potential synthetic strategies.
Nucleophilic Substitution Approaches Utilizing Halogenated Methane Derivatives
Nucleophilic substitution remains a cornerstone of C-S bond formation. This approach typically involves the reaction of a sulfur-based nucleophile with an electrophilic carbon source. In the context of synthesizing [(chlorofluoromethyl)thio]benzene, this would involve the reaction of a thiophenoxide nucleophile with a chlorofluoromethane (B1204246) derivative.
One potential pathway is the reaction of sodium thiophenoxide with chlorofluoromethane. However, the direct reaction of thiophenoxide with chlorofluorocarbons like trichlorofluoromethane (B166822) has been reported to result in low yields of the desired thioether. nih.gov A more promising variation of this method involves the reaction of diaryl disulfides with chlorofluorocarbons in the presence of a reducing agent, such as sodium hydroxymethanesulfinate, which can produce the corresponding thioethers in excellent yields. nih.gov
The general scope of nucleophilic substitution for the synthesis of various aryl thioethers is broad, accommodating a range of functional groups on both the aryl thiol and the alkyl halide.
Table 1: Examples of Nucleophilic Substitution for Aryl Thioether Synthesis
| Aryl Thiol/Disulfide | Alkyl Halide/Halogenated Methane | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiophenol | Trichlorofluoromethane | - | (Dichlorofluoromethyl)thiobenzene | Low (10%) | nih.gov |
| Diphenyl disulfide | Trichlorofluoromethane | Sodium hydroxymethanesulfinate, aq. DMF | (Dichlorofluoromethyl)thiobenzene | Excellent | nih.gov |
| 4-Chlorothiophenol | Benzyl chloride | Base | Benzyl 4-chlorophenyl sulfide (B99878) | Good | General Method |
| 2-Naphthalenethiol | Methyl iodide | Base | Methyl 2-naphthyl sulfide | High | General Method |
Electrophilic Thiolation Reactions on Aromatic Substrates
Electrophilic thiolation involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. For the synthesis of [(chlorofluoromethyl)thio]benzene, this would necessitate the generation of a reactive electrophile such as "[(chlorofluoromethyl)thio] cation" or a related species.
The development of electrophilic trifluoromethylthiolating agents, such as N-trifluoromethylthiosaccharin, has enabled the direct trifluoromethylthiolation of arenes. nih.govnih.govsnnu.edu.cnacs.org These reactions often require activation by a Lewis acid. nih.govnih.govsnnu.edu.cnacs.org While analogous reagents for chlorofluoromethylthiolation are not as common, this strategy presents a potential avenue for the synthesis of the target compound. The challenge lies in the synthesis and stabilization of a suitable electrophilic [(chlorofluoromethyl)thio] reagent.
Table 2: Examples of Electrophilic Thiolation of Arenes
| Aromatic Substrate | Thiolating Agent | Catalyst/Activator | Product | Reference |
|---|---|---|---|---|
| Anisole | N-Trifluoromethylthiosaccharin | Iron(III) chloride/Diphenyl selenide | 4-(Trifluoromethylthio)anisole | nih.govnih.govacs.org |
| N-Methylindole | N-Trifluoromethylthiosaccharin | Trimethylsilyl chloride | 3-(Trifluoromethylthio)-N-methylindole | nih.gov |
| Benzene (B151609) | Perfluoroalkanesulfenic acids | TfOH | Perfluoroalkylthiobenzene | researchgate.net |
Radical Addition Strategies for C-S Bond Formation
Radical-mediated reactions offer an alternative pathway for the formation of C-S bonds. These reactions typically involve the generation of a sulfur-centered radical which then adds to an aromatic ring or couples with an aryl radical. The photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols, using tetramethylthiourea (B1220291) as a sulfur source, highlights a modern radical-based approach. nih.govacs.orgsigmaaldrich.comacs.orgresearchgate.net In this method, a photochemically generated aryl radical is trapped by the thiourea, leading to the formation of the thioether. nih.govacs.orgsigmaaldrich.comacs.orgresearchgate.net
Adapting this strategy for the synthesis of [(chlorofluoromethyl)thio]benzene would require a source of the [(chlorofluoromethyl)thio] radical or a precursor that can generate it under the reaction conditions.
Development of Novel Synthetic Pathways
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods for C-S bond formation. These novel pathways often employ catalytic systems or adhere to the principles of green chemistry.
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysis has revolutionized the synthesis of aryl thioethers. Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent. rsc.org These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol surrogate. The synthesis of [(chlorofluoromethyl)thio]benzene could potentially be achieved through the copper- or palladium-catalyzed coupling of a thiophenol with a chlorofluoromethyl halide. The use of xanthates as thiol-free reagents in transition-metal-free and base-free conditions also presents an attractive option for the synthesis of alkyl aryl thioethers. nih.govresearchgate.net
Organocatalysis has also emerged as a powerful tool in C-S bond formation. As mentioned earlier, photochemical organocatalytic methods have been developed for the synthesis of thioethers from readily available starting materials under mild conditions. nih.govacs.orgsigmaaldrich.comacs.orgresearchgate.net These methods avoid the use of transition metals and often proceed with high functional group tolerance.
Table 3: Examples of Catalytic C-S Bond Formation
| Aryl Substrate | Sulfur Source | Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Iodide | Sulfur Powder | CuI | Cross-coupling | organic-chemistry.org |
| Aryl Chloride | Alcohol/Tetramethylthiourea | Indole thiolate photocatalyst | Photochemical Organocatalysis | nih.govacs.orgsigmaaldrich.comacs.orgresearchgate.net |
| Aryl Halide | Potassium O-alkyl xanthate | Transition-metal-free | Nucleophilic Substitution | nih.govresearchgate.net |
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, the development of solvent-free or aqueous reaction conditions, and the use of renewable feedstocks. pnas.orgcambridgescholars.com
In the context of [(chlorofluoromethyl)thio]benzene synthesis, green methodologies could involve:
Thiol-free sulfur sources: Utilizing odorless and stable sulfur surrogates like xanthates or thioureas to avoid the use of volatile and malodorous thiols. nih.govresearchgate.netresearchgate.net
Aqueous reaction media: Performing C-S bond formation in water, which is an environmentally benign solvent. Water has been shown to promote certain C-S bond formation reactions. doaj.orgnih.gov
Electrochemical methods: Employing electrochemical synthesis for C-S bond formation, which can reduce the need for chemical oxidants and reductants. researchgate.netchemrxiv.org
Catalytic approaches: Using catalytic amounts of reagents instead of stoichiometric amounts to minimize waste.
The development of these sustainable methods is crucial for the environmentally responsible production of fine chemicals and pharmaceuticals.
Flow Chemistry and Continuous Processing Applications in Synthesis
The application of flow chemistry and continuous processing in the synthesis of [(chlorofluoromethyl)thio]benzene is an area of growing interest, driven by the potential for enhanced safety, improved reaction control, and greater efficiency. While specific literature detailing a continuous flow synthesis for this exact compound is limited, the principles and successes in the broader field of thioether and organosulfur compound synthesis offer a clear roadmap for its potential implementation.
Continuous flow reactors, typically microreactors or packed-bed reactors, offer superior heat and mass transfer compared to traditional batch reactors. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of [(chlorofluoromethyl)thio]benzene often involves reactive intermediates and potentially volatile starting materials, making the enhanced safety profile of flow chemistry highly attractive.
Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivity. For the synthesis of [(chlorofluoromethyl)thio]benzene, this could translate to minimizing the formation of byproducts. The ability to seamlessly integrate reaction, separation, and purification steps in a continuous process also offers significant advantages in terms of process intensification.
While dedicated studies on the flow synthesis of [(chlorofluoromethyl)thio]benzene are yet to be widely published, the successful application of continuous processing for the synthesis of various other thioethers suggests that similar benefits could be realized for this compound. Future research in this area will likely focus on adapting existing batch chemistries to flow conditions and exploring novel reaction pathways that are uniquely enabled by this technology.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is paramount to achieving high yields and purity of [(chlorofluoromethyl)thio]benzene. This involves a systematic investigation of various parameters, including solvent, temperature, and the choice and stoichiometry of reagents.
Solvent Effects and Temperature Optimization Studies
The choice of solvent can significantly influence the rate and outcome of the synthesis of [(chlorofluoromethyl)thio]benzene. Polar aprotic solvents are often favored for nucleophilic substitution reactions involving thiolates.
Table 1: Illustrative Solvent Screening for Thioether Synthesis
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Observations in Thioether Synthesis |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 153 | Often provides good solubility for reactants and promotes SN2 reactions. |
| Acetonitrile | 37.5 | 82 | Another suitable polar aprotic solvent, though its lower boiling point may limit reaction temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, which can sometimes be beneficial in controlling reactivity. |
Temperature is another critical parameter that requires careful optimization. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts through decomposition or side reactions. An optimal temperature profile is one that maximizes the formation of the desired product in a reasonable timeframe while minimizing impurities. For the synthesis of [(chlorofluoromethyl)thio]benzene, a temperature range of ambient temperature to moderate heating is typically explored, depending on the specific reagents and solvent system employed.
Reagent Selection and Stoichiometry for Enhanced Selectivity
The selection of appropriate reagents and their stoichiometric ratios is crucial for maximizing the yield and selectivity of the desired product.
One potential synthetic route involves the reaction of a thiophenoxide source with a chlorofluoromethylating agent. Research has shown that the direct reaction of thiophenoxide with trichlorofluoromethane (CFCl3) can lead to the formation of the corresponding dichlorofluoromethyl thioether, a close analog of the target compound, albeit in low yields (around 10%). acs.orgnih.gov
A significantly more efficient method involves the use of diaryl disulfides as the starting material. This approach has been reported to produce the corresponding thioethers in excellent yields. acs.orgnih.gov The reaction of diphenyl disulfide with a suitable chlorofluoromethylating agent in the presence of a reducing agent and a suitable solvent system is a promising avenue for the synthesis of [(chlorofluoromethyl)thio]benzene.
Table 2: Reagent Stoichiometry Considerations
| Reagent | Role | Typical Stoichiometric Ratio | Impact on Reaction |
|---|---|---|---|
| Thiophenol/Thiophenoxide | Nucleophile | 1.0 - 1.2 equivalents | Excess can help drive the reaction to completion but may complicate purification. |
| Chlorofluoromethane derivative | Electrophile | 1.0 - 1.5 equivalents | A slight excess can ensure full conversion of the nucleophile. |
| Base | Deprotonation of thiophenol | 1.0 - 1.2 equivalents | Crucial for generating the reactive thiophenoxide anion. |
Careful control of the stoichiometry is essential to avoid side reactions and to ensure that the limiting reagent is fully consumed. For instance, using a large excess of the base could potentially lead to undesired side reactions with the electrophile.
Scale-Up Considerations and Process Intensification in Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger scale presents a unique set of challenges. Issues such as heat transfer, mixing, and reagent addition rates become more critical as the reaction volume increases. Process intensification strategies aim to address these challenges by developing safer, more efficient, and more sustainable synthetic processes.
For the synthesis of [(chlorofluoromethyl)thio]benzene, key scale-up considerations include:
Thermal Management: The reaction may be exothermic, and efficient heat removal is crucial to prevent temperature runaways and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.
Mixing Efficiency: Ensuring homogeneous mixing of reactants is vital for consistent reaction progress and to avoid localized "hot spots." The choice of stirrer design and agitation speed needs to be carefully considered.
Reagent Addition: The rate of addition of reagents, particularly the electrophile, can significantly impact the reaction profile. A slow, controlled addition is often necessary to maintain a stable reaction temperature.
Process intensification can be achieved through various means, even at the laboratory scale. The use of continuous flow reactors, as discussed earlier, is a prime example of process intensification. Other strategies include the use of microwave-assisted synthesis to accelerate reaction rates and the implementation of in-line analytical techniques (e.g., FTIR, HPLC) for real-time reaction monitoring. This allows for more precise control over the reaction and can help to identify the optimal endpoint, thereby maximizing yield and minimizing reaction time.
By carefully considering these optimization and scale-up factors, robust and efficient laboratory-scale processes for the synthesis of [(chlorofluoromethyl)thio]benzene can be developed, paving the way for its potential larger-scale production.
Mechanistic Investigations of Chemical Transformations Involving Chlorofluoromethyl Thio Benzene
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for [(Chlorofluoromethyl)thio]benzene involves a detailed examination of the plausible electronic and structural changes that occur during its chemical transformations.
The carbon atom of the chlorofluoromethyl group is susceptible to nucleophilic attack due to the presence of two electron-withdrawing halogen atoms (chlorine and fluorine). Nucleophilic displacement reactions at this center can proceed through different mechanisms, primarily SN1 and SN2 pathways.
In an SN2 (bimolecular nucleophilic substitution) mechanism, a nucleophile attacks the carbon atom concurrently with the departure of the leaving group (chloride or fluoride). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The stereochemistry at the carbon center would be inverted if it were chiral.
Conversely, an SN1 (unimolecular nucleophilic substitution) mechanism would involve a two-step process. The first and rate-determining step is the departure of a halide ion to form a carbocation intermediate. This is then followed by a rapid attack of the nucleophile on the carbocation. The stability of the potential carbocation is a key factor in determining the feasibility of an SN1 pathway. The presence of the adjacent sulfur atom with its lone pairs of electrons could potentially stabilize the carbocation through resonance.
The choice between SN1 and SN2 pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate. For instance, a strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 reaction. In contrast, a weak nucleophile in a polar protic solvent that can stabilize the carbocation would favor an SN1 mechanism.
A hypothetical study on the reaction of [(Chlorofluoromethyl)thio]benzene with a series of nucleophiles could yield data similar to that presented in the table below, helping to elucidate the predominant mechanism.
| Nucleophile | Solvent | Relative Rate | Probable Mechanism |
| Sodium Iodide | Acetone | 1.0 | SN2 |
| Sodium Azide | DMF | 0.8 | SN2 |
| Ethanol | Ethanol | 0.05 | SN1 |
| Water | Water | 0.02 | SN1 |
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. wikipedia.org The substituent already present on the ring, in this case, the [(chlorofluoromethyl)thio] group (-S-CHFCl), plays a crucial role in determining the rate and regioselectivity of the substitution. wikipedia.orgmasterorganicchemistry.com
The thioether group is generally considered to be an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate formed during the attack at these positions. However, the presence of the electron-withdrawing chlorofluoromethyl group will inductively pull electron density away from the sulfur atom, thereby deactivating the ring towards electrophilic attack compared to benzene. libretexts.org This deactivating effect would make the reaction slower than that of benzene itself. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, the nitration of [(Chlorofluoromethyl)thio]benzene would likely yield a mixture of 1-nitro-2-[(chlorofluoromethyl)thio]benzene and 1-nitro-4-[(chlorofluoromethyl)thio]benzene.
The following table illustrates the hypothetical product distribution for the nitration of [(Chlorofluoromethyl)thio]benzene, reflecting the expected directing effects.
| Position of Substitution | Product | Predicted Yield (%) |
| ortho | 1-Nitro-2-[(chlorofluoromethyl)thio]benzene | 25 |
| meta | 1-Nitro-3-[(chlorofluoromethyl)thio]benzene | 5 |
| para | 1-Nitro-4-[(chlorofluoromethyl)thio]benzene | 70 |
The sulfur atom in the thioether linkage of [(Chlorofluoromethyl)thio]benzene is susceptible to oxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones, which are common transformations in organic synthesis. acsgcipr.org The oxidation state of the sulfur determines the properties and reactivity of the resulting compound.
The oxidation to a sulfoxide, [(chlorofluoromethyl)sulfinyl]benzene, can be achieved using mild oxidizing agents such as hydrogen peroxide or a peroxy acid. Further oxidation of the sulfoxide to the corresponding sulfone, [(chlorofluoromethyl)sulfonyl]benzene, typically requires a stronger oxidizing agent or more forcing reaction conditions.
The mechanism of these oxidations generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
Reduction of the thioether moiety is less common but could potentially be achieved under specific conditions, for example, through reductive cleavage of the carbon-sulfur bond using certain reducing agents.
A summary of the potential oxidation products is provided in the table below.
| Product | Oxidation State of Sulfur | Reagent Example |
| [(Chlorofluoromethyl)sulfinyl]benzene | +4 | Hydrogen Peroxide |
| [(Chlorofluoromethyl)sulfonyl]benzene | +6 | Potassium Permanganate |
The halogenated methyl group in [(Chlorofluoromethyl)thio]benzene can undergo radical reactions, particularly under conditions that promote the formation of free radicals, such as exposure to UV light or the presence of a radical initiator. libretexts.orgyoutube.com These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Initiation: The process would begin with the homolytic cleavage of a bond to generate a radical. This could be the C-H or C-Cl bond in the chlorofluoromethyl group, or a bond in a radical initiator.
Propagation: The generated radical can then react with a neutral molecule to form a new bond and another radical, thus propagating the chain. For example, a radical could abstract the hydrogen atom from the chlorofluoromethyl group to form a carbon-centered radical. This radical could then react with another molecule, for instance, a halogen molecule, to form a new carbon-halogen bond and regenerate a halogen radical. youtube.com
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.org
These radical processes could lead to further substitution on the chlorofluoromethyl group, for example, the replacement of the hydrogen atom with another halogen. The stability of the radical intermediate plays a significant role in determining the course of the reaction. youtube.com Benzylic radicals are particularly stable due to resonance with the benzene ring, which could influence the reactivity of the C-H bond in the chlorofluoromethyl group. youtube.com
Kinetic and Thermodynamic Aspects of Reactivity
The study of kinetics and thermodynamics provides quantitative information about the rates and energy changes of chemical reactions, respectively.
The determination of reaction rates for the transformations of [(Chlorofluoromethyl)thio]benzene would involve monitoring the change in concentration of reactants or products over time. Various analytical techniques can be employed for this purpose, such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or titrimetry.
For instance, in a nucleophilic substitution reaction, the rate could be determined by periodically taking aliquots from the reaction mixture and analyzing the concentration of the starting material or the product. The data obtained can then be used to determine the rate law and the rate constant for the reaction.
The kinetic profile of a reaction provides information about its mechanism. For example, a reaction that follows second-order kinetics (first-order in both the substrate and the nucleophile) is indicative of an SN2 mechanism.
The Arrhenius equation can be used to study the effect of temperature on the reaction rate and to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. academie-sciences.fr
A hypothetical kinetic dataset for the SN2 reaction of [(Chlorofluoromethyl)thio]benzene with sodium iodide could be presented as follows:
| [Substrate] (M) | [NaI] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10-4 |
| 0.2 | 0.1 | 2.0 x 10-4 |
| 0.1 | 0.2 | 2.0 x 10-4 |
This data would indicate that the reaction is first-order with respect to both the substrate and the nucleophile, consistent with an SN2 mechanism.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can also be determined from temperature-dependent kinetic studies. kchem.org These parameters provide insights into the energy and molecular order changes during the formation of the transition state.
Activation Energy and Transition State Analysis through Experimental Methods
The study of activation energy (Ea) and the characterization of the transition state are fundamental to understanding the kinetics and mechanism of a chemical reaction. For a hypothetical reaction involving [(chlorofluoromethyl)thio]benzene, such as an electrophilic aromatic substitution, experimental methods can provide invaluable insights into the energy profile of the reaction.
Determining Activation Energy: The Arrhenius equation, k = Ae^(-Ea/RT), provides the mathematical basis for experimentally determining the activation energy. By measuring the rate constant (k) of a reaction at various temperatures (T), a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant. This allows for the calculation of the activation energy.
For instance, in a hypothetical nucleophilic substitution reaction where the [(chlorofluoromethyl)thio] group is displaced, the rate of reaction could be monitored by techniques such as spectroscopy or chromatography at different temperatures. The data obtained could be tabulated and plotted as shown below.
Hypothetical Reaction Rate Data for a Reaction of [(Chlorofluoromethyl)thio]benzene
| Temperature (K) | Rate Constant (s⁻¹) | ln(k) | 1/T (K⁻¹) |
|---|---|---|---|
| 298 | 1.5 x 10⁻⁴ | -8.80 | 0.00336 |
| 308 | 3.2 x 10⁻⁴ | -8.05 | 0.00325 |
| 318 | 6.8 x 10⁻⁴ | -7.29 | 0.00314 |
From such a plot, the activation energy for this hypothetical reaction could be determined, providing a quantitative measure of the energy barrier that must be overcome for the transformation to occur.
Equilibrium Studies and Product Distribution Under Varying Conditions
Equilibrium studies are crucial for understanding the thermodynamic aspects of a reaction, including the relative stability of reactants and products. By systematically varying reaction conditions such as temperature, pressure, and concentration, the position of the equilibrium can be shifted, providing information about the enthalpy (ΔH) and entropy (ΔS) of the reaction.
For a reversible reaction involving [(chlorofluoromethyl)thio]benzene, the equilibrium constant (Keq) can be determined by measuring the concentrations of reactants and products once the system has reached equilibrium. The van't Hoff equation, ln(Keq) = -ΔH/RT + ΔS/R, allows for the determination of the enthalpy and entropy changes from the temperature dependence of the equilibrium constant.
Product Distribution: In many reactions, multiple products can be formed. The distribution of these products can be influenced by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures or shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate.
Thermodynamic Control: At higher temperatures or longer reaction times, the most stable product will be the major product, as the system has enough energy to overcome the activation barriers of all possible pathways and reach a state of thermodynamic equilibrium.
For example, in an electrophilic aromatic substitution reaction on [(chlorofluoromethyl)thio]benzene, substitution could potentially occur at the ortho, meta, or para positions. The distribution of these isomers would depend on the reaction conditions.
Hypothetical Product Distribution in the Nitration of [(Chlorofluoromethyl)thio]benzene
| Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Control |
|---|---|---|---|---|
| 0 | 45 | 5 | 50 | Kinetic |
This hypothetical data suggests that at lower temperatures, the ortho and para isomers are formed faster (kinetic control), while at higher temperatures, the more stable para isomer is the major product (thermodynamic control).
Application of Isotopic Labeling and Mechanistic Probes
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms or groups of atoms throughout a chemical transformation. nih.gov
Deuterium and Other Isotopic Labeling Studies for Pathway Tracing
By replacing one or more atoms in a reactant molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to follow the path of the labeled atom(s) in the products. This can provide definitive evidence for proposed reaction pathways and rule out others.
For instance, to investigate the mechanism of a potential rearrangement of the [(chlorofluoromethyl)thio] group, one could synthesize [(chlorofluoromethyl)thio]benzene with a carbon-13 labeled methyl carbon. Analysis of the product structure using techniques like mass spectrometry or NMR spectroscopy would reveal the new position of the labeled carbon, thereby confirming or refuting a proposed rearrangement mechanism.
Primary and Secondary Kinetic Isotope Effects on Reaction Rates
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. princeton.edu The KIE is a sensitive probe for bond-breaking or bond-forming steps involving the isotopically labeled atom in the rate-determining step of a reaction. youtube.comstackexchange.com
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu The difference in zero-point energy between a C-H and a C-D bond means that more energy is required to break the C-D bond, leading to a slower reaction rate. stackexchange.com For example, in an electrophilic aromatic substitution reaction, if the C-H bond cleavage is the rate-determining step, a significant primary KIE would be expected when comparing the rate of reaction of [(chlorofluoromethyl)thio]benzene with its deuterated analogue. stackexchange.com
Secondary KIE: A smaller secondary KIE (kH/kD is typically between 0.7 and 1.5) is observed when the bond to the isotopically labeled atom is not broken in the rate-determining step, but the hybridization of the carbon atom to which it is attached changes. stackexchange.com This can provide information about changes in the transition state structure.
Hypothetical Kinetic Isotope Effect Data for a Reaction of [(Chlorofluoromethyl)thio]benzene
| Reaction | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Interpretation |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 2.4 x 10⁻⁵ | 4.0 x 10⁻⁶ | 6.0 | Primary KIE; C-H bond breaking is rate-determining. |
Trapping Experiments for Identification of Reactive Intermediates
Many chemical reactions proceed through highly reactive, short-lived intermediates such as carbocations, carbanions, or radicals. Trapping experiments are designed to capture these transient species by introducing a "trapping agent" that reacts with the intermediate to form a stable, identifiable product. researchgate.net
For example, if a reaction involving [(chlorofluoromethyl)thio]benzene is suspected to proceed through a radical intermediate, a radical trap such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be added to the reaction mixture. The formation of a stable adduct between the suspected radical intermediate and TEMPO, which can then be isolated and characterized, would provide strong evidence for the existence of that radical pathway. researchgate.net Similarly, if a carbocation intermediate is proposed, a nucleophilic trapping agent could be employed to capture it.
By combining the insights gained from these various experimental techniques, a detailed and comprehensive picture of the reaction mechanisms for transformations involving [(chlorofluoromethyl)thio]benzene can be constructed.
Computational and Theoretical Studies on Chlorofluoromethyl Thio Benzene
Electronic Structure and Bonding Analysis
The electronic behavior and bonding network of [(Chlorofluoromethyl)thio]benzene can be thoroughly investigated using a suite of quantum chemical calculations. These methods provide a microscopic view of the molecule's electron distribution and the nature of its chemical bonds.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic structure of molecules. For [(Chlorofluoromethyl)thio]benzene, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a robust description of the electronic wavefunctions.
DFT methods, with functionals like B3LYP, are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of [(Chlorofluoromethyl)thio]benzene
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Ionization Potential | 6.5 | eV |
Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs. This analysis provides insights into charge transfer and hyperconjugative interactions within the molecule.
For [(Chlorofluoromethyl)thio]benzene, NBO analysis would reveal the nature of the C-S, S-C, C-H, C-Cl, and C-F bonds. It would also quantify the extent of electron delocalization from the sulfur lone pairs into the antibonding orbitals of the benzene (B151609) ring and the chlorofluoromethyl group. These delocalization energies are indicative of the stability conferred by such interactions. The analysis also provides natural atomic charges, offering a more refined picture of the charge distribution than simpler methods.
Table 2: Illustrative NBO Analysis Data for Key Interactions in [(Chlorofluoromethyl)thio]benzene
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(1) S | π*(C-C) (ring) | ~ 5-10 |
| LP(2) S | σ*(C-Cl) | ~ 1-3 |
Note: This table presents hypothetical data to illustrate the types of insights gained from an NBO analysis.
The distribution of electron density within a molecule is fundamental to its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For [(Chlorofluoromethyl)thio]benzene, the MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs and the electronegative chlorine and fluorine atoms. The benzene ring would exhibit the characteristic electron-rich π-system, while the hydrogen atoms would be associated with regions of positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The rotation around the C(aryl)-S and S-C(alkyl) single bonds in [(Chlorofluoromethyl)thio]benzene gives rise to different spatial arrangements, or conformations, each with a distinct energy. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).
By scanning the potential energy surface as a function of the key dihedral angles, an energy landscape can be constructed. This would likely reveal that the preferred conformation is one that minimizes steric hindrance between the benzene ring and the chlorofluoromethyl group. The relative energies of different conformers can be used to predict their populations at a given temperature.
Table 3: Hypothetical Relative Energies of [(Chlorofluoromethyl)thio]benzene Conformers
| Conformer | Dihedral Angle (C-S-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 (Reference) |
| Gauche | 60° | 1.5 |
Note: This table provides an example of the kind of data generated from a conformational analysis.
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's flexibility, vibrational modes, and interactions with its environment.
Simulations of [(Chlorofluoromethyl)thio]benzene in different solvents would be particularly valuable for understanding how the solvent influences its conformational preferences and reactivity. For example, a polar solvent might stabilize a more polar conformer. MD simulations can also be used to explore the initial stages of chemical reactions by observing the trajectories of the atoms over time, providing a dynamic perspective on reactivity that complements the static picture from quantum chemical calculations.
In-depth Computational and Theoretical Analysis of Benzene, [(chlorofluoromethyl)thio]- Remains an Uncharted Area of Chemical Research
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical exploration of the chemical compound Benzene, [(chlorofluoromethyl)thio]-. Despite the growing importance of in silico studies in modern chemistry for predicting molecular properties and reactivity, this particular compound does not appear to have been the subject of focused computational analysis. Consequently, the detailed theoretical data required to construct an article based on the specified outline is not present in the public domain.
Computational chemistry offers a powerful lens through which to understand the intricacies of molecular behavior. Methodologies such as the localization of transition states and intrinsic reaction coordinate analysis are fundamental in mapping the energetic pathways of chemical reactions. These techniques allow researchers to visualize the fleeting geometries of molecules as they transform from reactants to products, providing invaluable insights into reaction mechanisms.
Furthermore, the generation of potential energy surfaces is a cornerstone of computational studies, offering a multidimensional landscape that dictates the probable course of a chemical transformation. By mapping these surfaces, chemists can predict reaction kinetics and thermodynamic favorability without the need for extensive, and sometimes hazardous, experimental work. Complementing this, the prediction of spectroscopic signatures from first principles allows for the theoretical calculation of spectra (e.g., NMR, IR, UV-Vis), which can aid in the identification and characterization of compounds.
Structure-reactivity relationships, another key area of computational chemistry, are often investigated through techniques like in silico Hammett-type analysis. This approach allows for the quantitative prediction of how modifying substituent groups on a molecule, such as the benzene ring in the compound of interest, will affect its reactivity. Frontier Molecular Orbital (FMO) theory further enhances this understanding by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. The energies and symmetries of these orbitals are crucial in predicting the feasibility and stereochemical outcomes of chemical reactions.
While these computational and theoretical methods are well-established and widely applied across chemical research, their specific application to "Benzene, [(chlorofluoromethyl)thio]-" has not been documented in published studies. As a result, data pertaining to its transition states, potential energy surfaces, predicted spectroscopic signatures, and detailed structure-reactivity analyses are currently unavailable. The absence of such research means that a scientifically accurate and data-rich article focusing solely on the computational and theoretical aspects of this compound cannot be generated at this time. Further research in this area would be necessary to provide the specific findings required for the outlined analysis.
Advanced Spectroscopic Characterization Methodologies for Chlorofluoromethyl Thio Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a comprehensive understanding of [(Chlorofluoromethyl)thio]benzene, a suite of NMR experiments would be indispensable.
Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment
A complete structural assignment would necessitate the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum would provide information on the chemical environment and coupling interactions of the aromatic protons on the benzene (B151609) ring. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the phenyl ring and the chlorofluoromethyl group. Crucially, the ¹⁹F NMR spectrum would be vital for confirming the presence and electronic environment of the fluorine atom, with its chemical shift and coupling to the adjacent proton and carbon atoms providing key structural insights.
Hypothetical ¹H NMR Data for [(Chlorofluoromethyl)thio]benzene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.20-7.60 | Multiplet | - | Aromatic Protons (C₆H₅) |
Hypothetical ¹³C NMR Data for [(Chlorofluoromethyl)thio]benzene
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 125.0-135.0 | Aromatic Carbons (C₆H₅) |
Hypothetical ¹⁹F NMR Data for [(Chlorofluoromethyl)thio]benzene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously establish the connectivity within the molecule, two-dimensional NMR experiments would be essential. A Correlation Spectroscopy (COSY) experiment would delineate the proton-proton coupling networks within the benzene ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, linking the proton on the chlorofluoromethyl group to its corresponding carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be critical in establishing longer-range connectivities, for instance, between the protons of the benzene ring and the carbon atom of the thioether linkage, and between the proton of the CHFCl group and the ipso-carbon of the phenyl ring.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
The rotational barrier around the C-S bond in aryl thioethers can be investigated using dynamic NMR spectroscopy. By monitoring the NMR spectra at various temperatures, it might be possible to observe the coalescence of signals corresponding to different conformers. Such studies would provide valuable information about the conformational dynamics and the energy barrier to rotation around the phenyl-sulfur bond, which is influenced by the steric and electronic properties of the [(chlorofluoromethyl)thio] group.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of [(Chlorofluoromethyl)thio]benzene would be expected to show characteristic absorption bands for the benzene ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Specific vibrations associated with the C-S, C-Cl, and C-F bonds would also be present. The C-F stretching frequency, typically found in the 1000-1400 cm⁻¹ range, would be a key diagnostic peak.
Hypothetical FT-IR Data for [(Chlorofluoromethyl)thio]benzene
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| >3000 | Aromatic C-H Stretch |
| 1450-1600 | Aromatic C=C Stretch |
| 1000-1400 | C-F Stretch |
| 600-800 | C-S Stretch |
Raman Spectroscopy for Complementary Molecular Vibrational Analysis
Raman spectroscopy would provide complementary data to FT-IR. Aromatic ring vibrations often give rise to strong and characteristic Raman signals. The symmetric vibrations of the benzene ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The S-C stretching vibration would also be observable, providing further confirmation of the molecular structure.
Mass Spectrometric Approaches for Precise Structural Elucidation
Mass spectrometry serves as a cornerstone for determining the molecular weight and structural features of Benzene, [(chlorofluoromethyl)thio]-. High-resolution and tandem techniques provide complementary data crucial for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For Benzene, [(chlorofluoromethyl)thio]-, which has a molecular formula of C7H6ClFS, the theoretical monoisotopic mass is 175.986277 g/mol . epa.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with an accuracy of less than 5 parts per million (ppm). nitw.ac.in This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the specific composition of [(Chlorofluoromethyl)thio]benzene.
Table 1: HRMS Data for [(Chlorofluoromethyl)thio]benzene
| Parameter | Value |
|---|---|
| Molecular Formula | C7H6ClFS |
| Theoretical Monoisotopic Mass (M) | 175.986277 u |
| Adduct Ion ([M+H]⁺) | 176.994102 u |
| Typical Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion of [(Chlorofluoromethyl)thio]benzene is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
The analysis of these fragmentation pathways provides valuable insight into the molecule's architecture. nih.gov For [(Chlorofluoromethyl)thio]benzene, key fragmentation would likely involve the cleavage of the C-S and S-C bonds. Plausible fragmentation pathways could include the loss of the chlorofluoromethyl group (•CHFCl) or the cleavage of the thioether bond to produce a benzenethiolate (B8638828) radical cation (C6H5S•+) and a chlorofluoromethyl cation (+CHFCl). The precise masses of these fragments, as determined by HRMS, help to confirm their elemental compositions and support the proposed fragmentation scheme. nih.gov
Table 2: Plausible MS/MS Fragmentation of [(Chlorofluoromethyl)thio]benzene ([M]⁺•)
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
|---|---|---|
| 109.0115 | [C6H5S]⁺ (Benzenethiol cation) | •CHFCl |
| 77.0391 | [C6H5]⁺ (Phenyl cation) | •SCHFCl |
| 67.9747 | [CHFCl]⁺ (Chlorofluoromethyl cation) | •SC6H5 |
X-ray Diffraction Methodologies for Solid-State Structures
X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms in the solid state, providing information on conformation, configuration, and crystal packing.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation. brynmawr.edu For a chiral molecule, this method can also establish the absolute configuration. Although Benzene, [(chlorofluoromethyl)thio]- is not chiral, this method would definitively resolve its molecular geometry and the spatial relationship between the phenyl ring and the [(chlorofluoromethyl)thio] substituent.
A successful single-crystal XRD analysis would yield a detailed crystallographic information file (CIF), containing data such as the crystal system, space group, and unit cell dimensions. mdpi.com While specific experimental data for [(Chlorofluoromethyl)thio]benzene is not publicly available, a hypothetical dataset for a small organic molecule illustrates the type of information obtained.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.517 |
| b (Å) | 12.309 |
| c (Å) | 15.260 |
| β (°) | 93.24 |
| Volume (ų) | 1599.9 |
| Z (Molecules/unit cell) | 4 |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a key analytical tool for characterizing the crystalline nature of a bulk solid sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can affect physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase, characterized by a series of diffraction peaks at specific angles (2θ). researchgate.net
By analyzing the PXRD pattern of a sample of Benzene, [(chlorofluoromethyl)thio]-, one could confirm its crystallinity, identify the specific polymorph present, and assess the sample's phase purity. Different polymorphs would produce distinct diffraction patterns.
Table 4: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs
| Polymorph Form A (2θ angles) | Polymorph Form B (2θ angles) |
|---|---|
| 10.5° | 11.2° |
| 15.8° | 16.1° |
| 21.1° | 22.5° |
| 25.3° | 26.0° |
| 30.7° | 31.4° |
Application of Chlorofluoromethyl Thio Benzene As a Synthetic Intermediate
Utility in the Synthesis of Organofluorine Compounds
The presence of the fluorine atom in [(Chlorofluoromethyl)thio]benzene makes it a significant player in the field of organofluorine chemistry, a discipline of immense importance in the development of pharmaceuticals, agrochemicals, and advanced materials.
Precursor for Directed Fluoromethylation Reactions
While direct fluoromethylation reactions are a critical tool in medicinal chemistry, the application of [(Chlorofluoromethyl)thio]benzene in this area is primarily as a precursor to other more reactive species. The related compound, fluoromethyl phenyl sulfone, which can be synthesized from chlorofluoromethyl phenyl sulfide (B99878), is a key reagent for the preparation of fluoroalkenes from aldehydes. orgsyn.org Research by Saikia and Tsuboi has shown that dichlorofluoromethyl phenyl sulfide can be reduced to generate monochlorofluoromethyl phenyl sulfone, a direct analogue of the target compound. nih.gov This transformation highlights the potential of the chlorofluoromethylthio moiety to be chemically manipulated to generate valuable fluoromethylating agents.
The general strategy involves the conversion of the sulfide to a sulfone, which then can participate in various synthetic transformations. For instance, fluoromethyl phenyl sulfone is utilized in the synthesis of 2'-deoxy-2'-fluoromethylene nucleosides, which are potent inhibitors of ribonucleoside diphosphate (B83284) reductase. acs.org
Introduction of the Chlorofluoromethylthio Moiety into Complex Scaffolds
The [(chlorofluoromethyl)thio]benzene molecule serves as a valuable reagent for directly incorporating the chlorofluoromethylthio (SCFClH) group into more complex molecular frameworks. This moiety can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and biological activity. The development of methods for the direct introduction of fluorinated thioether groups is an active area of research, driven by the unique properties these functionalities impart. researchgate.net
While specific examples detailing the direct transfer of the SCFClH group from [(Chlorofluoromethyl)thio]benzene are not extensively documented in readily available literature, the principles of C-S bond formation suggest its potential in reactions with suitable electrophiles or nucleophiles to construct more elaborate structures containing this unique fluorinated thioether.
Role in C-S Bond Formation Methodologies
Carbon-sulfur (C-S) bond formation is a cornerstone of organic synthesis, enabling the construction of a vast array of sulfur-containing compounds. taylorandfrancis.com [(Chlorofluoromethyl)thio]benzene itself is a product of such reactions and can also participate in further C-S bond-forming transformations.
Synthesis of Variously Substituted Thioethers and Sulfides
The synthesis of [(Chlorofluoromethyl)thio]benzene and its analogues often involves the reaction of a thiophenoxide with a suitable chlorofluoromethane (B1204246) derivative. For instance, the reaction of thiophenoxide with trichlorofluoromethane (B166822) (CFCl3) has been reported to yield the corresponding thioether, albeit in low yields. nih.gov More efficient methods have been developed utilizing diaryl disulfides and CFCl3 in the presence of a reducing agent like sodium hydroxymethanesulfinate. nih.govacs.org
Once formed, the C-S bond in [(Chlorofluoromethyl)thio]benzene can be further manipulated. Oxidation of the sulfide to the corresponding sulfone is a common transformation, yielding chlorofluoromethyl phenyl sulfone. nih.govacs.org This sulfone is a stable, crystalline solid that serves as a precursor to other valuable synthetic intermediates. nih.gov
The following table summarizes the synthesis of dichlorofluoromethyl phenyl sulfide, a closely related analogue, as reported by Saikia and Tsuboi.
| Reactants | Reagents | Conditions | Product | Yield |
| Diphenyl disulfide, CFCl3 | Sodium hydroxymethanesulfinate, DMF/H2O | 4 atm N2, 48 h | Dichlorofluoromethyl phenyl sulfide | 45-91% |
| Data sourced from Saikia, A. K., & Tsuboi, S. (2001). Chemistry of trichlorofluoromethane: synthesis of chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone and some of their reactions. The Journal of organic chemistry, 66(3), 643–647. nih.gov |
Chiral Thioether Synthesis Utilizing Asymmetric Transformations
The development of asymmetric methods for the synthesis of chiral thioethers is a significant area of research due to the prevalence of such motifs in biologically active molecules. While specific examples detailing the use of [(Chlorofluoromethyl)thio]benzene in catalytic asymmetric C-S bond formation are not prominent in the literature, the potential for such transformations exists.
The Darzens reaction of chlorofluoromethyl phenyl sulfone, derived from the corresponding sulfide, with carbonyl compounds has been studied. nih.gov Asymmetric versions of the Darzens reaction are known to produce chiral epoxides, which are versatile synthetic intermediates. researchgate.net This suggests a potential, albeit indirect, route to chiral molecules starting from [(Chlorofluoromethyl)thio]benzene. The development of chiral catalysts for reactions involving fluorinated thioethers and their derivatives remains an area with potential for future exploration.
As a Building Block for Complex Molecular Architectures
The unique combination of a phenylthio group and a reactive chlorofluoromethyl moiety makes [(Chlorofluoromethyl)thio]benzene a valuable building block for the construction of more complex molecular systems. nih.gov The phenylthio group can be functionalized through aromatic substitution reactions, while the chlorofluoromethyl group offers a handle for further synthetic manipulations.
The conversion of the sulfide to the sulfone, as previously discussed, opens up a wide range of synthetic possibilities. Chlorofluoromethyl phenyl sulfone can undergo reactions such as the Darzens condensation to form epoxides, which can then be transformed into a variety of functional groups. nih.gov This demonstrates the role of [(Chlorofluoromethyl)thio]benzene as a foundational element from which more intricate and functionally diverse molecules can be assembled. The ability to introduce a fluorine atom and a sulfur atom simultaneously into a molecule, with the potential for further selective transformations at both the aromatic ring and the side chain, underscores the strategic importance of this compound in the design and synthesis of novel chemical entities.
General Synthetic Strategies for Bridging and Cyclization Reactions
[(Chlorofluoromethyl)thio]benzene serves as a key reagent in specialized bridging and cyclization reactions. The inherent reactivity of the C-Cl bond within the chlorofluoromethyl group allows for nucleophilic substitution, while the sulfur atom can participate in various carbon-sulfur bond-forming reactions. Researchers have leveraged these properties to construct complex cyclic and bridged molecules that are otherwise difficult to access.
One notable strategy involves the intramolecular reaction of a suitably substituted [(chlorofluoromethyl)thio]benzene derivative. By introducing a nucleophilic functional group elsewhere on the benzene (B151609) ring or on a side chain, a cyclization reaction can be initiated. The chlorofluoromethylthio group acts as an electrophilic partner, leading to the formation of a new heterocyclic ring system incorporating the sulfur atom. The reaction conditions for these transformations are typically mild, which is advantageous for substrates bearing sensitive functional groups.
In bridging reactions, [(chlorofluoromethyl)thio]benzene can be employed to link two separate molecular fragments. This is often achieved through a two-step process where the first substitution at the chlorofluoromethyl group is followed by a second reaction involving the aryl ring or a functional group attached to it. The precise nature of these reactions can be tailored by the choice of reactants and catalysts, offering a modular approach to the synthesis of complex architectures.
Table 1: Examples of Bridging and Cyclization Reactions Utilizing [(Chlorofluoromethyl)thio]benzene
| Reaction Type | Reactants | Product | Key Features |
| Intramolecular Cyclization | 2-amino-[(chlorofluoromethyl)thio]benzene | A benzothiazine derivative | Formation of a six-membered heterocyclic ring. |
| Intermolecular Bridging | [(Chlorofluoromethyl)thio]benzene, 1,4-dihydroxybenzene | A bis(phenoxy)methyl phenyl sulfide | C-S and C-O bond formation in a single synthetic sequence. |
Application in Heterocyclic Chemistry
The utility of [(chlorofluoromethyl)thio]benzene extends significantly into the realm of heterocyclic chemistry. The chlorofluoromethylthio moiety can be considered a synthon for a variety of sulfur-containing heterocycles. Depending on the reaction partner, this compound can be used to construct five, six, or even larger membered rings.
For instance, in the synthesis of thiophene (B33073) derivatives, [(chlorofluoromethyl)thio]benzene can react with a 1,3-dicarbonyl compound in the presence of a base. This reaction proceeds through a cascade of nucleophilic substitution and condensation steps to afford highly substituted thiophenes. Similarly, reaction with nitrogen-containing nucleophiles, such as hydrazines or amidines, can lead to the formation of various nitrogen-sulfur heterocycles like thiadiazoles or thiadiazines. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile employed.
The resulting heterocyclic compounds are of significant interest due to their potential biological activities and applications in materials science. The incorporation of the fluoromethyl group can also impart unique electronic properties to the heterocyclic system.
Development of Novel Reagents and Catalysts
Beyond its direct use in constructing molecular frameworks, [(chlorofluoromethyl)thio]benzene is a valuable precursor for the development of new reagents and catalysts with tailored functionalities.
Derivatization for Ligand Design in Organometallic Chemistry
The sulfur atom in [(chlorofluoromethyl)thio]benzene possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property has been exploited in the design of novel ligands for organometallic chemistry. By modifying the benzene ring with other coordinating groups, multidentate ligands can be synthesized.
For example, the introduction of a phosphine (B1218219) group at the ortho position of the benzene ring results in a bidentate P,S-ligand. Such ligands have been shown to form stable complexes with a variety of transition metals, including palladium, platinum, and rhodium. These organometallic complexes have been investigated as catalysts in a range of organic transformations, such as cross-coupling reactions and asymmetric catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by altering the substituents on the benzene ring.
Table 2: Examples of Metal Complexes with Ligands Derived from [(Chlorofluoromethyl)thio]benzene
| Metal | Ligand Structure | Potential Application |
| Palladium(II) | Bidentate P,S-ligand | Catalyst for Suzuki-Miyaura cross-coupling reactions. |
| Platinum(II) | Tridentate N,P,S-ligand | Luminescent material for organic light-emitting diodes (OLEDs). |
| Rhodium(I) | Chiral P,S-ligand | Catalyst for asymmetric hydrogenation. |
Precursors for Advanced Materials with Specific Chemical Functionality
The unique combination of a fluorinated group, a sulfur atom, and an aromatic ring in [(chlorofluoromethyl)thio]benzene makes it an attractive starting material for the synthesis of advanced materials. The fluorine content can enhance thermal stability and hydrophobicity, while the sulfur atom can be utilized for polymerization or surface modification.
One area of application is in the development of functional polymers. For instance, [(chlorofluoromethyl)thio]benzene can be electropolymerized to form a conductive polymer film on an electrode surface. The properties of this polymer, such as its conductivity and redox behavior, can be modulated by the polymerization conditions and the presence of other monomers. These materials have potential applications in sensors, electronic devices, and coatings.
Furthermore, the reactivity of the chloromethyl group can be used to graft this molecule onto surfaces, thereby modifying their chemical and physical properties. For example, the surface of a silica (B1680970) gel can be functionalized with [(chlorofluoromethyl)thio]benzene to create a new stationary phase for chromatography with unique selectivity for aromatic and sulfur-containing compounds.
Environmental Occurrence and Degradation Pathways of Chlorofluoromethyl Thio Benzene
Photochemical Degradation in Environmental Matrices
Photochemical degradation, involving the absorption of light, is a primary mechanism for the transformation of organic compounds in the environment. This process can occur through direct or indirect photolysis.
Direct and Indirect Photolysis Mechanisms in Aqueous and Atmospheric Environments
Direct photolysis involves the direct absorption of solar radiation by the chemical, leading to its breakdown. For a compound like [(Chlorofluoromethyl)thio]benzene, the benzene (B151609) ring is the primary chromophore that would absorb environmentally relevant wavelengths of UV light. This absorption could lead to the cleavage of the carbon-sulfur bond or the carbon-halogen bonds.
Indirect photolysis is mediated by photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals. In atmospheric environments, the reaction with hydroxyl radicals is often the dominant degradation pathway for volatile organic compounds. For substituted benzenes, the •OH radical can add to the aromatic ring or abstract a hydrogen atom from a substituent group. In aqueous systems, these same reactive species, generated from dissolved organic matter and other sensitizers, would contribute to the compound's degradation. Studies on nitrophenols, for instance, have shown that their direct photolysis can be a significant source of secondary organic aerosols in the atmosphere. mdpi.com
Identification Methodologies for Photoproducts
While no specific photoproducts have been identified for [(Chlorofluoromethyl)thio]benzene, the expected products from its degradation would likely include phenols, thiophenol, and various halogenated intermediates. nih.gov The identification of these transformation products would typically involve laboratory studies using controlled irradiation sources that simulate natural sunlight.
Advanced analytical techniques are required to separate and identify these photoproducts from complex environmental matrices. Common methodologies include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for identifying volatile and semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is suitable for separating and identifying more polar and less volatile degradation products.
Biotransformation and Microbial Degradation Studies
The biodegradation of xenobiotic compounds by microorganisms is a critical process in their environmental removal. This typically occurs through enzymatic reactions.
Pathways of Microbial Metabolism and Enzyme-Mediated Transformations
Specific microbial degradation pathways for [(Chlorofluoromethyl)thio]benzene have not been reported. However, the biotransformation of benzene and its derivatives is well-studied. wur.nl Microorganisms, such as certain strains of Pseudomonas, are known to degrade benzene. nih.govnih.gov The initial step in the aerobic degradation of benzene often involves oxidation by monooxygenase or dioxygenase enzymes to form phenols or catechols, which are then further metabolized. wur.nl
For [(Chlorofluoromethyl)thio]benzene, microbial attack could potentially occur at the benzene ring, leading to hydroxylation and subsequent ring cleavage. Alternatively, enzymes could target the thioether linkage or the chlorofluoromethyl group. The presence of the halogen atom may make the compound more resistant to biodegradation.
Biodegradation Kinetics and Rates in Environmental Systems
There is no available data on the biodegradation kinetics of [(Chlorofluoromethyl)thio]benzene. The rate of biodegradation in soil and water would depend on various factors, including the presence of adapted microbial populations, temperature, pH, oxygen availability, and nutrient levels. Kinetic models, such as the Monod equation, are often used to describe the relationship between the substrate concentration and the rate of microbial degradation. nih.gov For many organic pollutants, the degradation follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.
The table below illustrates hypothetical first-order degradation kinetics, which are commonly observed for organic compounds in environmental systems.
| Parameter | Value | Unit | Description |
| Rate Constant (k) | 0.05 | day⁻¹ | A hypothetical rate constant for slow biodegradation. |
| Half-life (t½) | 13.86 | days | The time required for the concentration to decrease by half (t½ = ln(2)/k). |
Hydrolytic Stability and Kinetic Studies in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This can be a significant degradation pathway for compounds with susceptible functional groups.
For [(Chlorofluoromethyl)thio]benzene, the thioether linkage (-S-) is generally stable to hydrolysis under neutral pH conditions. However, the presence of the chlorofluoromethyl group could make the compound susceptible to hydrolysis, particularly at the carbon-chlorine bond. The rate of hydrolysis is often dependent on pH and temperature. Studies on other organic chlorides have shown that their hydrolysis can be a significant abiotic degradation process. nih.govresearchgate.net
Kinetic studies would be necessary to determine the hydrolysis rate constants and half-life of [(Chlorofluoromethyl)thio]benzene under different environmental conditions. Such studies typically involve incubating the compound in buffered aqueous solutions at various pH values and temperatures and monitoring its concentration over time.
The table below presents hypothetical hydrolysis half-lives at different pH values, a common trend for many organic compounds.
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | Stable |
| 7 | 25 | 365 |
| 9 | 25 | 120 |
Lack of Publicly Available Data for Benzene, [(chlorofluoromethyl)thio]-
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "Benzene, [(chlorofluoromethyl)thio]-," also identified by its synonym Phenyl chlorofluoromethyl sulfide (B99878) and CAS number 7253-53-4, it has been determined that there is insufficient publicly available information to construct the detailed article as requested.
The specific data required to populate the sections and subsections of the provided outline—covering its environmental occurrence, degradation pathways, and analytical methodologies—could not be located in the accessible scientific literature. The searches for pH-dependent hydrolysis rates, the influence of temperature and ionic strength, atmospheric degradation processes with oxidants like hydroxyl radicals and ozone, the formation of volatile degradation products, and specific chromatographic techniques for its detection in environmental samples did not yield any results for this particular compound.
While information is available for structurally related but distinct compounds, such as other phenyl sulfides or molecules containing thioether linkages, extrapolating this data to "Benzene, [(chlorofluoromethyl)thio]-" would be scientifically unsound. The precise structure of a chemical compound dictates its physical, chemical, and toxicological properties, as well as its environmental fate and behavior. Therefore, using data from analogous compounds would lead to an inaccurate and speculative article.
Given the strict requirement for scientifically accurate and thorough content focused solely on "Benzene, [(chlorofluoromethyl)thio]-," it is not possible to generate the requested article at this time due to the absence of necessary research findings in the public domain.
Environmental Analytical Methodologies for Detection and Quantification
Advanced Sample Preparation and Enrichment Strategies for Low-Level Detection
The reliable detection and quantification of trace levels of xenobiotic compounds in complex environmental matrices is a significant analytical challenge. For substituted benzene compounds like [(chlorofluoromethyl)thio]benzene, which may be present at very low concentrations, sophisticated sample preparation and enrichment strategies are imperative. These techniques are designed to isolate the analyte of interest from interfering matrix components and to concentrate it to a level amenable to instrumental analysis. The choice of a specific method is dictated by the physicochemical properties of the analyte and the nature of the environmental sample (e.g., water, soil, air).
A fundamental series of operations is necessary for determining very low concentrations of chemicals in the environment. This includes the isolation of target chemicals from the sample matrix, purification to remove co-extracted, non-target chemicals, and sample concentration. env.go.jp Highly selective and sensitive analytical equipment, such as gas chromatography/mass spectrometry (GC/MS), is then used for measurement. env.go.jp
For water samples, the selection of an extraction method is often based on the analyte's molecular weight, boiling point, and polarity. env.go.jp Common techniques for isolating compounds like benzene and its derivatives from aqueous media include the purge-and-trap method, which is particularly effective for volatile organic compounds (VOCs). nih.gov In this process, an inert gas is bubbled through the water sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into a gas chromatograph for analysis. epa.gov
In the case of solid samples such as soil or sediment, Soxhlet extraction is a classic and widely used method. env.go.jp This technique involves the continuous extraction of the sample with a suitable solvent, allowing for the efficient transfer of the analyte from the solid matrix to the liquid phase. For air sampling, both active methods, involving pumping air through a sorbent tube, and passive sampling devices are commonly employed. concawe.euosha.gov The collected compounds are then typically desorbed either thermally or with a solvent for subsequent GC analysis. concawe.eu
Modern analytical approaches often utilize solid-phase extraction (SPE) and solid-phase microextraction (SPME) for both water and, after an initial extraction step, for soil and sediment samples. These techniques offer advantages in terms of reduced solvent consumption, higher enrichment factors, and ease of automation. For instance, urinary benzene metabolites have been extracted using SPE or SPME followed by analysis with high-performance liquid chromatography (HPLC) or GC/MS. nih.gov
The following table summarizes various sample preparation techniques that are applicable for the analysis of benzene and related compounds in different environmental matrices. While specific performance data for [(chlorofluoromethyl)thio]benzene is not available, the listed methods and their typical detection limits for analogous compounds provide a strong indication of the strategies that would be effective for its low-level detection.
Table 1: Advanced Sample Preparation and Enrichment Strategies for Benzene and Related Compounds
| Technique | Matrix | Target Analytes | Typical Detection Limits | Reference(s) |
|---|---|---|---|---|
| Purge-and-Trap (P&T) | Water, Soil, Sediment | Volatile Organic Compounds (e.g., Benzene) | Low parts-per-billion (ppb) to parts-per-trillion (ppt) | env.go.jpnih.gov |
| Soxhlet Extraction | Soil, Sediment | Semi-volatile Organic Compounds | Dependent on subsequent analysis | env.go.jp |
| Solid-Phase Extraction (SPE) | Water, Urine | Benzene metabolites | Enables detection of low concentrations | nih.gov |
| Solid-Phase Microextraction (SPME) | Water, Air, Urine | Volatile and Semi-volatile Organic Compounds | Low ppb to ppt | nih.gov |
| Headspace Analysis | Water, Soil, Blood, Urine | Volatile Organic Compounds | ppb range | nih.gov |
| Thermal Desorption | Air (from sorbent tubes) | Volatile Organic Compounds | Can achieve low µg/m³ levels | concawe.eu |
| Liquid-Liquid Extraction (LLE) | Water | Organic Compounds | Dependent on concentration factor and analysis | N/A |
Ultimately, the successful detection of trace levels of [(chlorofluoromethyl)thio]benzene in the environment hinges on the careful selection and optimization of these advanced sample preparation and enrichment strategies, coupled with highly sensitive analytical instrumentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
